Elarofiban

GPIIb/IIIa fibrinogen receptor binding affinity

For researchers studying integrin signaling or thrombosis, Elarofiban offers unparalleled selectivity. It exhibits >125,000-fold selectivity for αIIbβ3 over αVβ3, eliminating confounding variables in angiogenesis or adhesion assays. Its intermediate potency (IC₅₀ 70 nM in human PRP) enables sustained, partial blockade rather than complete ablation, making it the compound of choice for nuanced, dose-response studies in large-animal oral-dosing models. A benchmark, cost-effective, large-scale synthesis ensures reliable multi-year supply.

Molecular Formula C22H32N4O4
Molecular Weight 416.5 g/mol
CAS No. 198958-88-2
Cat. No. B1671159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElarofiban
CAS198958-88-2
SynonymsElarofiban;  RWJ-53308;  RWJ 53308;  RWJ53308.
Molecular FormulaC22H32N4O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3
InChIInChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1
InChIKeyABNXKGFLZFSILK-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elarofiban (CAS 198958-88-2): A Nonpeptide, Orally Active GPIIb/IIIa Antagonist for Cardiovascular Research


Elarofiban (RWJ-53308; CAS 198958-88-2) is a nonpeptide, orally active antagonist of the platelet fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It inhibits fibrinogen binding to GPIIb/IIIa with subnanomolar potency (IC₅₀ = 0.4 ± 0.3 nM) and blocks thrombin‑induced platelet aggregation in human gel‑filtered platelets (IC₅₀ = 60 ± 12 nM) [1]. Elarofiban also inhibits aggregation in human platelet‑rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN‑NH₂, with IC₅₀ values ranging from 60 to 160 nM [1]. A practical, scalable synthesis has been developed to support large‑scale production, underscoring its feasibility as a research tool and potential therapeutic candidate [2].

Elarofiban (CAS 198958-88-2): Why In‑Class Substitution Without Head‑to‑Head Data Risks Experimental Artifacts


GPIIb/IIIa antagonists exhibit marked differences in binding kinetics, selectivity for integrin subtypes, oral bioavailability, and in vivo pharmacodynamics [1][2]. For instance, some agents (e.g., abciximab) require intravenous administration, whereas others (e.g., sibrafiban) are prodrugs requiring metabolic activation. Even among orally active nonpeptide antagonists, potency in platelet‑rich plasma and duration of action can vary by orders of magnitude due to differences in receptor binding site interactions and plasma protein binding [1][3]. Simply selecting any GPIIb/IIIa antagonist without quantitative comparative data therefore carries a high risk of misinterpretation, especially in studies aiming to dissect integrin signaling or to model chronic oral dosing regimens.

Elarofiban (CAS 198958-88-2): Quantified Differentiation Versus Key GPIIb/IIIa Antagonists


Subnanomolar Fibrinogen Binding Affinity: Elarofiban vs. Tirofiban and Eptifibatide

Elarofiban displaces fibrinogen from purified αIIbβ3 integrin with an IC₅₀ of 0.4 ± 0.3 nM [1]. Under comparable assay conditions (displacement of labeled fibrinogen from activated αIIbβ3), tirofiban exhibits an IC₅₀ of 1.98 ± 0.19 nM, and eptifibatide exhibits an IC₅₀ of 73.2 ± 7.0 nM [2]. Elarofiban is therefore ~5‑fold more potent than tirofiban and ~180‑fold more potent than eptifibatide at the level of isolated receptor binding.

GPIIb/IIIa fibrinogen receptor binding affinity

ADP‑Induced Platelet Aggregation in Human PRP: Elarofiban Shows Intermediate Potency

In human platelet‑rich plasma (PRP), elarofiban inhibits ADP‑induced aggregation with an IC₅₀ of 70 ± 4 nM [1]. In a separate study using the same agonist (20 μM ADP) and comparable donor pool, tirofiban shows an IC₅₀ of 1.41 ± 0.23 nM and eptifibatide shows an IC₅₀ of 26.3 ± 2.8 nM [2]. Thus, elarofiban is ~50‑fold less potent than tirofiban but ~2.7‑fold more potent than eptifibatide in this physiologically relevant whole‑blood environment.

platelet aggregation ADP PRP

Oral Bioavailability in Canine Models: Elarofiban vs. Orbofiban and Sibrafiban

Elarofiban demonstrates 16 ± 7% oral bioavailability in conscious dogs following a 3 mg/kg oral dose [1]. In the same species, orbofiban (a structurally distinct oral GPIIb/IIIa antagonist) achieves ~28% bioavailability [2], while the active principle of sibrafiban (a double prodrug) reaches at least 14% bioavailability in humans [3]. These values place elarofiban in the mid‑range for this compound class, providing a benchmark for researchers evaluating the translatability of oral dosing regimens.

oral bioavailability pharmacokinetics canine

High Selectivity for αIIbβ3 Over αVβ3 Integrin

Elarofiban exhibits a >125,000‑fold selectivity for the platelet integrin αIIbβ3 over the vitronectin receptor αVβ3. The IC₅₀ for αVβ3‑mediated binding of vitronectin is 50,000 nM [1], compared with 0.4 nM for αIIbβ3 [2]. Tirofiban shows a similarly high selectivity profile (IC₅₀ for αVβ3 ≈62,000 nM) , confirming that both nonpeptide antagonists are highly selective for their intended target.

selectivity αVβ3 integrin

In Vivo Antithrombotic Efficacy in Canine Arteriovenous Shunt Model

Elarofiban significantly reduces thrombus weight in a canine arteriovenous (AV) shunt model after intravenous doses of 0.01–0.1 mg/kg and after a single oral dose of 3 mg/kg [1]. For context, tirofiban in a similar ex vivo canine AV shunt model produced a 21–36% reduction in preformed stent thrombus weight at infusion rates of 3–30 μg/kg/min [2]. While the experimental designs differ, both compounds demonstrate dose‑dependent antithrombotic activity in large‑animal shunt models, confirming that elarofiban's oral activity translates into meaningful in vivo efficacy.

antithrombotic canine AV shunt in vivo

Scalable, Cost‑Effective Synthesis Supports Consistent Supply

A practical, chromatography‑free synthesis of elarofiban has been developed that enables multi‑kilogram production, improving overall yield from ~7% (original discovery route) to a commercially viable process [1]. This contrasts with some early GPIIb/IIIa antagonists that required complex purification or expensive coupling reagents, which can limit availability and drive up procurement costs. The optimized route eliminates hazardous solvents and uses crystalline intermediates, ensuring batch‑to‑batch consistency.

synthesis process chemistry supply chain

Elarofiban (CAS 198958-88-2): Optimal Experimental Use Cases Derived from Quantitative Evidence


In Vitro Platelet Aggregation Studies Requiring a Nonpeptide GPIIb/IIIa Antagonist with Moderate PRP Potency

Elarofiban inhibits ADP‑induced platelet aggregation in human PRP with an IC₅₀ of 70 nM, placing it between tirofiban (IC₅₀ 1.4 nM) and eptifibatide (IC₅₀ 26 nM) [1]. This intermediate potency is ideal for experiments where a partial but durable blockade of aggregation is desired, such as dose‑response studies of shear‑dependent thrombus formation or calibration of light transmission aggregometry assays.

Chronic Oral Dosing Studies in Canine Thrombosis Models

With an oral bioavailability of 16% in dogs and demonstrated antithrombotic efficacy following oral administration (3 mg/kg) in the canine AV shunt model [2], elarofiban is a suitable tool compound for investigating oral GPIIb/IIIa blockade in large‑animal models of arterial thrombosis. Its oral activity distinguishes it from intravenous‑only agents like abciximab and eptifibatide.

Selectivity Profiling and Integrin Off‑Target Assessment

Elarofiban displays >125,000‑fold selectivity for αIIbβ3 over αVβ3 (IC₅₀ 50,000 nM vs. 0.4 nM) [3]. This high selectivity makes it an excellent reference compound for studies investigating the role of αVβ3 in angiogenesis or cell adhesion, where contamination by αIIbβ3 blockade must be excluded.

Process Development and Scale‑Up Reference

The published large‑scale synthesis of elarofiban [4] serves as a benchmark for developing cost‑effective routes to nipecotamide‑based GPIIb/IIIa antagonists. Researchers and procurement specialists can rely on this established process to ensure consistent quality and supply, particularly when planning multi‑year or multi‑site studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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